molecular formula C15H15ClN2O2 B3174406 N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide CAS No. 953734-47-9

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide

Cat. No. B3174406
CAS RN: 953734-47-9
M. Wt: 290.74 g/mol
InChI Key: IHNZFVUOHCOWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, also known as Chlorfenapyr, is an insecticide used to control a wide range of insect pests, such as aphids, mites, and thrips. Chlorfenapyr is a member of the pyrrole family, and is a pro-insecticide, meaning that it must be metabolized by the insect to become active. Chlorfenapyr is a relatively new insecticide, and has been used in a variety of applications, from agricultural to public health.

Scientific Research Applications

Potential Pesticide Applications

Research indicates that derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which share structural similarities with N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, have been characterized and are considered potential pesticides. This is supported by new X-ray powder diffraction data which provides detailed insights into their structure, potentially informing their application in pest management (Olszewska, Tarasiuk, & Pikus, 2009).

Anticancer Drug Synthesis

Another application involves the synthesis of a compound closely related to this compound, which has shown promise as an anticancer drug. The synthesized compound was analyzed through molecular docking, targeting the VEGFr receptor, which is crucial in cancer progression. This compound crystallizes in the orthorhombic crystal system, with its structure solved using direct methods, pointing towards its potential efficacy in cancer treatment (Sharma et al., 2018).

Anti-inflammatory Drug Development

A related indole acetamide derivative has been synthesized and characterized, showing significant anti-inflammatory activity. This was confirmed through in silico modeling, targeting the COX-1 and 2 domains. The study included geometry optimization and interaction energy studies, providing a comprehensive understanding of the compound's potential as an anti-inflammatory drug (Al-Ostoot et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis of novel thiazolidinone and acetidinone derivatives related to this compound has been explored, with the compounds screened for antimicrobial activity against various microorganisms. This research could lead to the development of new antimicrobial agents, highlighting the compound's versatility beyond its anticancer and anti-inflammatory potentials (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNZFVUOHCOWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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